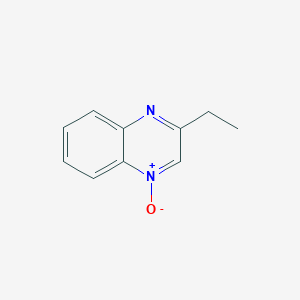
3-Ethylquinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylquinoxaline 1-oxide (EQO) is a heterocyclic organic compound with potential applications in scientific research. It is a derivative of quinoxaline, which is a common building block in the synthesis of pharmaceuticals and agrochemicals. EQO has been studied for its ability to induce oxidative stress in cells, making it a useful tool for investigating the mechanisms of cellular damage and repair.
作用機序
The mechanism of action of 3-Ethylquinoxaline 1-oxide involves the generation of ROS through the oxidation of cellular components such as lipids and proteins. This results in oxidative damage to cells, which can lead to DNA damage and apoptosis. 3-Ethylquinoxaline 1-oxide has also been shown to activate cellular signaling pathways such as the MAPK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3-Ethylquinoxaline 1-oxide has been shown to have a variety of biochemical and physiological effects on cells. It can induce oxidative stress, DNA damage, and apoptosis, as well as activate cellular signaling pathways. 3-Ethylquinoxaline 1-oxide has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3-Ethylquinoxaline 1-oxide in lab experiments is its ability to induce oxidative stress in cells, which can be useful for investigating the mechanisms of cellular damage and repair. However, 3-Ethylquinoxaline 1-oxide can also be toxic to cells at high concentrations, limiting its usefulness in some experiments. Additionally, the synthesis of 3-Ethylquinoxaline 1-oxide can be challenging and may require specialized equipment and expertise.
将来の方向性
There are many potential future directions for research involving 3-Ethylquinoxaline 1-oxide. One area of interest is the development of new methods for synthesizing 3-Ethylquinoxaline 1-oxide and related compounds. Additionally, 3-Ethylquinoxaline 1-oxide could be studied in the context of specific diseases or conditions, such as cancer or neurodegenerative diseases. Further research could also investigate the potential therapeutic applications of 3-Ethylquinoxaline 1-oxide, such as its use as an anti-inflammatory agent or in the treatment of oxidative stress-related diseases.
合成法
3-Ethylquinoxaline 1-oxide can be synthesized through a variety of methods, including the reaction of 3-ethylquinoxaline with hydrogen peroxide or m-chloroperbenzoic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol.
科学的研究の応用
3-Ethylquinoxaline 1-oxide has been used in a variety of scientific research applications, including studies of oxidative stress, DNA damage, and cellular signaling pathways. It has been shown to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative damage and apoptosis. 3-Ethylquinoxaline 1-oxide has also been used to investigate the role of ROS in cancer development and progression.
特性
CAS番号 |
16154-83-9 |
|---|---|
製品名 |
3-Ethylquinoxaline 1-oxide |
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC名 |
3-ethyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C10H10N2O/c1-2-8-7-12(13)10-6-4-3-5-9(10)11-8/h3-7H,2H2,1H3 |
InChIキー |
OWWYRFQLKQAGAE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1)[O-] |
正規SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



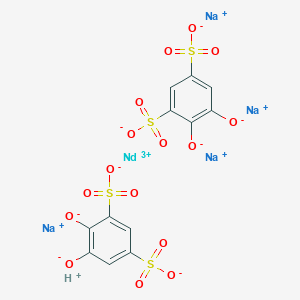


![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)



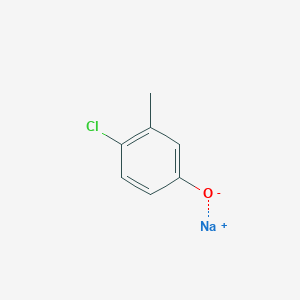
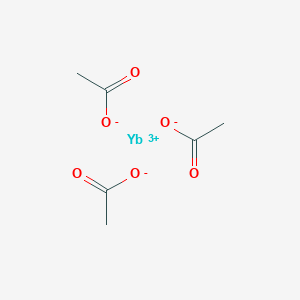

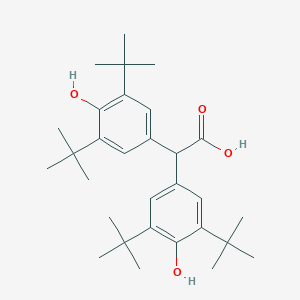
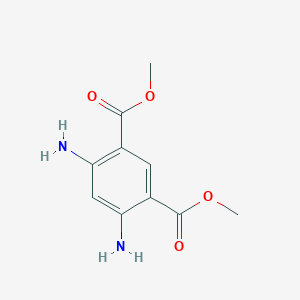
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
